1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl-

説明

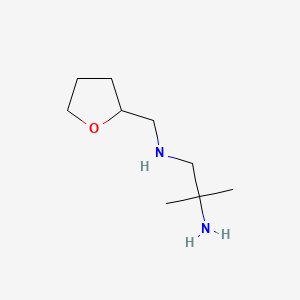

1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- is a chemical compound with the molecular formula C9H20N2O. . This compound is characterized by the presence of a propanediamine backbone with a tetrahydrofurfuryl and a methyl group attached to it. It is used in various scientific and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- typically involves the reaction of 1,2-propanediamine with tetrahydrofurfuryl chloride in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the desired product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

化学反応の分析

Coordination Chemistry and Ligand Behavior

The compound’s amine groups enable it to act as a bidentate ligand in coordination complexes. Similar diamines (e.g., 1,2-diaminopropane) form stable complexes with transition metals like Co, Ni, and Cu .

Example Reaction: Key Factors:

- The tetrahydrofurfuryl group may introduce steric hindrance, affecting ligand geometry.

- Potential applications in catalysis or material science .

Condensation and Schiff Base Formation

Primary amines react with carbonyl compounds (aldehydes/ketones) to form Schiff bases . This reaction is critical in synthesizing imines for pharmaceutical intermediates.

Example Reaction: Conditions:

Carbamate and Urea Formation with CO₂

Diamines react with CO₂ to form carbamates or ureas, relevant to carbon capture technologies. The tetrahydrofurfuryl group may enhance solubility in polar solvents.

Example Reaction: Notes:

Alkylation and Acylation Reactions

The secondary amine group can undergo alkylation or acylation, modifying the compound’s properties.

Example Reactions:

- Alkylation:

- Acylation:

Conditions:

Acid-Base Reactions

The compound forms ammonium salts with acids, useful in ionic liquid synthesis or drug formulation.

Example Reaction: Applications:

科学的研究の応用

Medicinal Chemistry

1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- has been investigated for its potential therapeutic applications. Its structure allows it to act as a bidentate ligand in coordination chemistry, which can be crucial for drug design and development.

- Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to form complexes with metal ions enhances its potential as a therapeutic agent against various cancers.

Polymer Science

The compound is utilized in the synthesis of polyurethanes and other polymeric materials due to its amine functionality, which can react with isocyanates to form urethane linkages.

- Case Study: Synthesis of Biodegradable Polymers

Research has shown that incorporating 1,2-propanediamine, N-tetrahydrofurfuryl-2-methyl- into polymer formulations can improve mechanical properties and biodegradability. This application is particularly relevant for developing sustainable materials for packaging and other uses.

Chemical Intermediates

This compound serves as a versatile intermediate in organic synthesis. It can be used to produce various derivatives that find applications in agrochemicals and pharmaceuticals.

- Case Study: Synthesis of Agrochemicals

Investigations into the use of this diamine as a precursor for synthesizing novel agrochemicals have shown promising results in enhancing crop protection efficacy while reducing environmental impact.

作用機序

The mechanism of action of 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes.

類似化合物との比較

Similar Compounds

1,2-Diaminopropane: Similar backbone structure but lacks the tetrahydrofurfuryl and methyl groups.

2-Methyl-1,2-propanediamine: Similar structure but lacks the tetrahydrofurfuryl group.

Tetrahydrofurfurylamine: Contains the tetrahydrofurfuryl group but lacks the propanediamine backbone.

Uniqueness

1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- is unique due to the presence of both the tetrahydrofurfuryl and methyl groups attached to the propanediamine backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.

生物活性

1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- (CAS No. 73972-41-5) is a chemical compound characterized by a propanediamine backbone with tetrahydrofurfuryl and methyl groups. Its unique structure makes it a subject of interest in various scientific fields, particularly in biological and medicinal research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant case studies.

- Molecular Formula : C9H20N2O

- Molecular Weight : 172.27 g/mol

- Structure : The compound features a propanediamine core with functional groups that enhance its reactivity and biological interactions.

1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- exhibits several biological activities through various mechanisms:

- Enzyme Interaction : The compound acts as a ligand for specific enzymes, modulating their activity and influencing metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, potentially useful in combating infections.

- Cell Signaling Modulation : It can influence cellular signaling pathways by interacting with receptors and altering gene expression.

Biological Activity Overview

The biological activity of 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits potential against various pathogens; further studies needed. |

| Enzyme Modulation | Influences enzyme activity linked to metabolic processes. |

| Cell Growth Regulation | May impact cell proliferation and differentiation through signaling pathways. |

Case Studies

Several studies have explored the biological implications of 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl-. Below are notable findings:

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of the compound against common bacterial strains. Results indicated significant inhibition of growth in Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

-

Enzyme Interaction Analysis :

- Research focused on the interaction between 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- and specific enzymes involved in metabolic pathways. The compound was found to enhance the activity of certain enzymes while inhibiting others, indicating its role as a modulator in biochemical reactions .

-

Cell Proliferation Study :

- In vitro experiments demonstrated that treatment with this compound influenced the proliferation rates of cultured human cells. The findings suggested that it may promote cell growth under certain conditions while exerting cytotoxic effects at higher concentrations .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl-, it is essential to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1,2-Diaminopropane | Lacks tetrahydrofurfuryl group; simpler structure | Limited biological activity compared to target compound |

| Tetrahydrofurfurylamine | Contains tetrahydrofurfuryl group; lacks propanediamine core | Moderate enzyme modulation capabilities |

| 2-Methyl-1,2-propanediamine | Similar backbone but lacks tetrahydrofurfuryl group | Limited applications in enzyme interactions |

特性

IUPAC Name |

2-methyl-1-N-(oxolan-2-ylmethyl)propane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-9(2,10)7-11-6-8-4-3-5-12-8/h8,11H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGXIKTUAIFBTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNCC1CCCO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70995196 | |

| Record name | 2-Methyl-N~1~-[(oxolan-2-yl)methyl]propane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73972-41-5 | |

| Record name | 1,2-Propanediamine, 2-methyl-N-(tetrahydrofurfuryl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073972415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-N~1~-[(oxolan-2-yl)methyl]propane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。